2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine
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Overview
Description
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine typically involves the introduction of the trifluoromethyl group into the oxane ring, followed by the attachment of the propan-1-amine group. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties .
Scientific Research Applications
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Similar in structure but contains a thiophene ring instead of an oxane ring.
2-[3-(Trifluoromethyl)phenyl]propan-1-amine: Contains a phenyl ring instead of an oxane ring.
Uniqueness
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is unique due to the presence of the oxane ring, which can impart different chemical and physical properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)oxan-2-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c1-6(5-13)7-3-2-4-8(14-7)9(10,11)12/h6-8H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUOJGGRKZNMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC(O1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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